REACTION_CXSMILES
|
[N-:1]=[C:2]=[O:3].[NH2:4][CH:5]([C:10]([OH:12])=O)[CH2:6][CH2:7][S:8][CH3:9].N1C=CC=CC=1.N[CH2:20][CH2:21][C:22]([OH:24])=[O:23]>CO>[C:22]([CH2:21][CH2:20][N:1]1[C:10](=[O:12])[CH:5]([CH2:6][CH2:7][S:8][CH3:9])[NH:4][C:2]1=[O:3])([OH:24])=[O:23]
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CCSC)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction medium is then concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by recrystallisation from dichlorethane
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CCN1C(NC(C1=O)CCSC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |